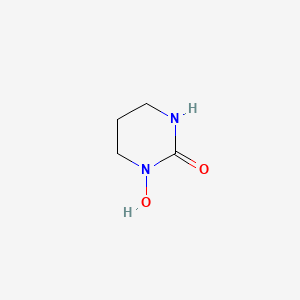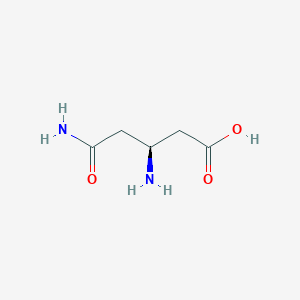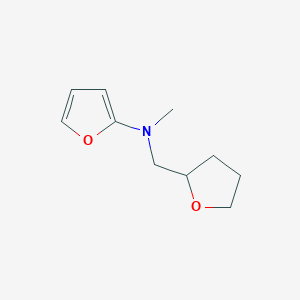
1-Hydroxy-1,3-diazinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxytetrahydropyrimidin-2(1H)-one is a heterocyclic organic compound that features a pyrimidine ring with a hydroxyl group at the first position and a keto group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hydroxytetrahydropyrimidin-2(1H)-one can be synthesized through several methods. One common approach involves the cyclization of urea derivatives with β-keto esters under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrimidine ring.
Industrial Production Methods: Industrial production of 1-Hydroxytetrahydropyrimidin-2(1H)-one often involves the use of high-throughput synthesis techniques. These methods may include continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxytetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under appropriate conditions.
Major Products:
Oxidation: Formation of 1,2-diketopyrimidine derivatives.
Reduction: Formation of 1,2-dihydroxypyrimidine derivatives.
Substitution: Formation of halogenated pyrimidine derivatives.
Applications De Recherche Scientifique
1-Hydroxytetrahydropyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.
Medicine: Explored for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 1-Hydroxytetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
2-Hydroxypyrimidine: Similar structure but lacks the tetrahydro configuration.
1,3-Dihydroxypyrimidine: Contains an additional hydroxyl group at the third position.
1-Hydroxy-2-pyridone: Similar hydroxyl and keto groups but with a pyridone ring instead of a pyrimidine ring.
Uniqueness: 1-Hydroxytetrahydropyrimidin-2(1H)-one is unique due to its specific substitution pattern and the presence of both hydroxyl and keto groups on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63656-07-5 |
|---|---|
Formule moléculaire |
C4H8N2O2 |
Poids moléculaire |
116.12 g/mol |
Nom IUPAC |
1-hydroxy-1,3-diazinan-2-one |
InChI |
InChI=1S/C4H8N2O2/c7-4-5-2-1-3-6(4)8/h8H,1-3H2,(H,5,7) |
Clé InChI |
AZQHADGGORTLAQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)N(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(7AR,11aS)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one](/img/structure/B12987335.png)

![2-(4-Bromophenyl)-8-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B12987360.png)
![(3-(4-Bromophenyl)-2,2-difluorobicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B12987361.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-2-amine](/img/structure/B12987365.png)

![tert-Butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B12987369.png)
![3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12987373.png)
![(S)-2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid](/img/structure/B12987380.png)
![Methyl 3-[5-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B12987382.png)
